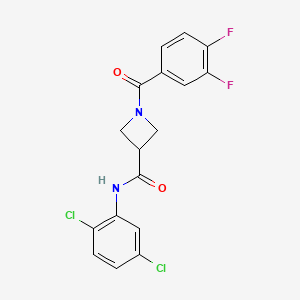
N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme that is involved in the metabolism of D-amino acids.
Applications De Recherche Scientifique
Synthesis and Antidepressant/Nootropic Activities
In a study focusing on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazine, researchers investigated the antidepressant and nootropic activities of these compounds. The study involved the synthesis of 2-azetidinones using stirring and sonication methods, followed by cyclocondensation with chloroacetyl chloride. Notably, compounds with 2,5-dimethoxy substitution on the aryl ring exhibited the highest antidepressant activity. Additionally, compounds with para nitro substitution on the aryl ring showed significant nootropic activity in the elevated plus maze test and passive avoidance test in mice. This research confirmed the potential of the 2-azetidinone skeleton as a CNS active agent, suggesting its use in developing potent and safe CNS active agents for therapeutic applications (Thomas et al., 2016).
Antitumor Imidazotetrazines
Synthesis and Antitumor Properties
A study on the synthesis and chemistry of antitumor imidazotetrazines explored the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates. The 3-(2-chloroethyl) derivative exhibited curative activity against L-1210 and P388 leukemia and was proposed to act as a prodrug modification of the acyclic triazene. This compound showed potential in ring-opening to form triazene in aqueous sodium carbonate, highlighting its relevance in antitumor applications (Stevens et al., 1984).
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives
Antipathogenic Activity
Research on thiourea derivatives synthesized a variety of acylthioureas with significant antipathogenic activity. The study noted that the anti-pathogenic activity was correlated with the presence of one iodine, bromide, or fluorine, and two or three chloride atoms on the N-phenyl substituent of the thiourea moiety. These compounds showed notable activity against Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to grow in biofilms. The findings demonstrate the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Diaryl Dihydropyrazole-3-Carboxamides and Antiobesity Activity
Synthesis and Evaluation for Appetite Suppression
A study on diaryl dihydropyrazole-3-carboxamides synthesized analogues of these compounds and evaluated their activities for appetite suppression and body weight reduction in animal models. The bisulfate salt of specific compounds showed significant body weight reduction, attributed to CB1 antagonistic activity. Molecular modeling studies also showed interactions of these compounds with the CB1 receptor, similar to known antagonists like rimonabant (Srivastava et al., 2007).
Synthesis of Tetrahydropyrimidine-2-thiones and Thiazolopyrimidine Derivatives
Antimicrobial Activity
In a study on the synthesis of tetrahydropyrimidine-2-thiones and their thiazolopyrimidine derivatives, compounds were synthesized and evaluated for antimicrobial activities. Some compounds exhibited significant inhibition against bacterial and fungal growth, highlighting their potential as biological agents (Akbari et al., 2008).
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N2O2/c18-11-2-3-12(19)15(6-11)22-16(24)10-7-23(8-10)17(25)9-1-4-13(20)14(21)5-9/h1-6,10H,7-8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHGDZIYGANTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

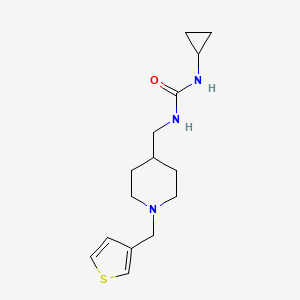
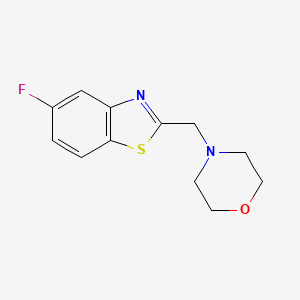
![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2704356.png)
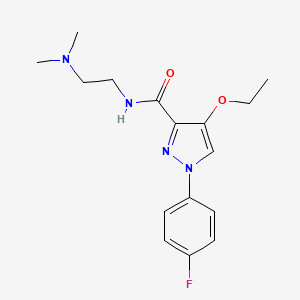

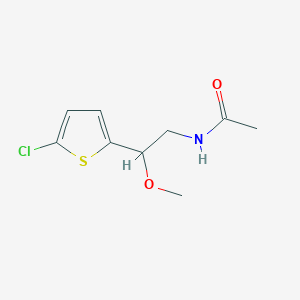
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704365.png)
![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)
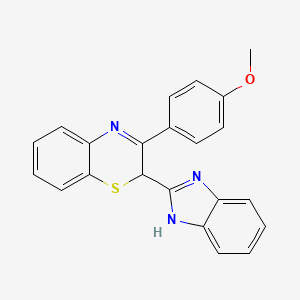
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)
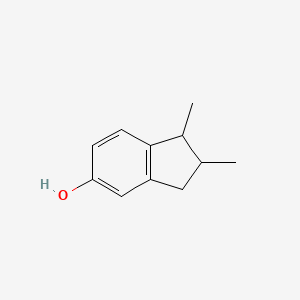
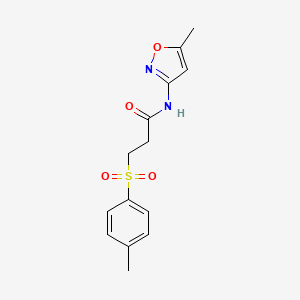
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2704371.png)
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)